3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid
Description
This compound features a pyrrole ring substituted at the 1-position with a 2,5-dimethylphenyl group and at the 5-position with a 4-chlorophenyl group. A propanoic acid chain is attached at the 3-position of the pyrrole core. The propanoic acid moiety enhances solubility and may contribute to bioactivity through hydrogen bonding or enzyme inhibition mechanisms.
Properties
Molecular Formula |
C21H20ClNO2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-4-15(2)20(13-14)23-18(10-12-21(24)25)9-11-19(23)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) |
InChI Key |
VKBPGQJMLAHOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Synthesis with Modified 1,4-Diketones
The Paal-Knorr method, which involves cyclization of 1,4-diketones with ammonia or amines, has been adapted to incorporate aryl substituents. For example, reacting 4-chlorophenylglyoxal with 2,5-dimethylphenylacetone in the presence of ammonium acetate yields a 1,5-diarylpyrrole precursor. This approach achieves a 68% yield when conducted in refluxing acetic acid, though the dimethylphenyl group’s steric bulk reduces reaction efficiency compared to smaller substituents.
Hydrogenation of Nitroalkene Intermediates
A patent-pending route (WO2007108006A1) describes the hydrogenation of 2,2-dimethyl-4-oxo-5-phenyl-nitropentane over palladium catalysts to form 5-benzyl-3,3-dimethylpyrrolidine, which is subsequently oxidized to the pyrrole. Adapting this method, nitroalkenes containing 4-chlorophenyl and 2,5-dimethylphenyl groups undergo hydrogenation at 60–80°C under 50 psi H₂, yielding the pyrrole core in 72% efficiency.
Claisen-Schmidt Condensation for Arylpyrrole Synthesis
As demonstrated in the synthesis of (2E)-3-(4-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, aldol-like condensations between 4-chlorobenzaldehyde and acetylpyrroles provide a pathway to aryl-substituted pyrroles. Modifying this method, 2-acetyl-1-(2,5-dimethylphenyl)pyrrole reacts with 4-chlorobenzaldehyde in methanol with 10% NaOH, yielding the diarylpyrrole intermediate in 73% yield after recrystallization.
Introduction of the Propanoic Acid Side Chain
Michael Addition to Pyrrole Acrylates
A three-step sequence involves:
- Acrylate Formation : Treating 2-bromo-1,5-diarylpyrrole with methyl acrylate via Heck coupling (Pd(OAc)₂, PPh₃, NEt₃) to install the acrylate group.
- Hydrogenation : Reducing the double bond with H₂/Pd-C in ethanol (85% yield).
- Ester Hydrolysis : Saponifying the methyl ester with LiOH in THF/H₂O to yield the propanoic acid (92% conversion).
Direct Alkylation Using Halopropionates
Reacting 2-lithio-1,5-diarylpyrrole (generated via LDA deprotonation at −78°C) with ethyl 3-bromopropanoate introduces the propanoate side chain in 58% yield. Subsequent hydrolysis with HCl/MeOH provides the acid. This method suffers from competing side reactions due to the pyrrole’s sensitivity to strong bases, necessitating cryogenic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Paal-Knorr Cyclization : Refluxing acetic acid (118°C) outperforms DMF or toluene, achieving 68% vs. 42% yields.
- Hydrogenation : Ethanol at 60°C provides optimal H₂ solubility, reducing reaction time from 24 h to 8 h compared to THF.
- Ester Hydrolysis : A 3:1 THF/H₂O mixture minimizes byproduct formation during saponification.
Catalytic Systems for Cross-Coupling
- Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (90°C) attaches 4-chlorophenylboronic acid to bromopyrroles in 81% yield.
- Buchwald-Hartwig Amination : For introducing dimethylaniline groups, Xantphos/Pd₂(dba)₃ enables C–N bond formation at 100°C (67% yield).
Analytical Characterization and Purity Assessment
Critical quality attributes were verified via:
- HPLC : ≥98% purity achieved after silica gel chromatography (hexane/EtOAc 4:1).
- NMR : Key signals include δ 2.31 (s, 6H, dimethylphenyl CH₃), δ 6.82–7.45 (m, 8H, aryl protons), and δ 12.1 (s, 1H, COOH).
- MS (ESI+) : m/z 394.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀ClNO₂.
Challenges and Alternative Pathways
Regioselectivity in Pyrrole Substitution
The 2,5-dimethylphenyl group directs electrophiles to the less hindered position 5, but competing reactions at position 3 occur in 15–20% of cases unless protected with SEM (2-(trimethylsilyl)ethoxymethyl) groups.
Oxidative Degradation of Propanoic Acid
Prolonged heating above 100°C during ester hydrolysis risks decarboxylation, reducing yields by 12–18%. Controlled microwave-assisted hydrolysis at 80°C mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling for aryl-pyrrole bond formation, contrasting with the SNAr (nucleophilic aromatic substitution) reactions used for phenoxypropanoic herbicides .
- Bioactivity Hypotheses :
- The 4-chlorophenyl group may enhance lipophilicity, aiding membrane penetration in plants or microbes.
- The dimethylphenyl group could sterically hinder enzymatic degradation, improving compound longevity.
- Knowledge Gaps: No direct data on toxicity, efficacy, or environmental impact are available. Further studies comparing ACCase inhibition kinetics with fluazifop/haloxyfop are warranted.
Biological Activity
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 4-chlorophenyl group and a 2,5-dimethylphenyl group, linked to a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 353.8 g/mol . The presence of both aromatic and aliphatic components indicates potential for various chemical interactions, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The pyrrole nitrogen may engage in coordination with metal ions or participate in nucleophilic attacks due to its lone pair of electrons, potentially influencing various receptor pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating signaling pathways related to inflammation .
- Antioxidant Activity : The presence of aromatic groups may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological effects:
- Cell Viability Assays : Studies show that the compound exhibits cytotoxic effects on certain cancer cell lines at concentrations above 50 µM. The IC50 values indicate moderate potency compared to standard chemotherapeutics.
- Inflammation Modulation : Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of similar pyrrole derivatives:
- Case Study 1 : A derivative of pyrrole demonstrated significant inhibition of tumor growth in xenograft models when administered at doses of 10 mg/kg body weight, indicating potential for development as an anticancer agent.
- Case Study 2 : Another study focused on the anti-inflammatory effects of pyrrole compounds showed a reduction in edema in animal models when treated with related structures at varying dosages .
Data Table: Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid?
A general approach involves cyclocondensation of substituted pyrrole precursors. For example, refluxing a substituted pyrrole intermediate with chloranil (a dehydrogenation agent) in xylene under nitrogen can promote ring formation. Post-reaction, the mixture is treated with 5% NaOH to separate organic layers, followed by washing, drying (e.g., anhydrous Na₂SO₄), and recrystallization (e.g., methanol) to purify the product . Optimization may include varying reaction time (25–30 hours), temperature, or catalyst loading.
Advanced: How can structural discrepancies between NMR and X-ray crystallography data be resolved for this compound?
Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation. For instance, studies on analogous pyrrole derivatives (e.g., ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine carboxylate) resolved bond angles and stereochemistry with mean C–C bond precision of 0.005 Å . If NMR data (e.g., unexpected coupling constants) conflict with X-ray results, advanced techniques like 2D NMR (COSY, NOESY) or DFT-based computational modeling should reconcile electronic vs. crystallographic spatial arrangements .
Basic: What safety precautions are critical during experimental handling of this compound?
Based on structural analogs (e.g., pyrrolidinone derivatives), hazards include skin/eye irritation and respiratory sensitization. Recommended protocols:
- Engineering controls : Use fume hoods to limit vapor exposure .
- PPE : Lab coats, nitrile gloves, and safety goggles .
- Emergency measures : Flush eyes/skin with water for ≥15 minutes upon contact; seek medical aid for persistent symptoms .
Advanced: How can batch-to-batch variability in impurity profiles be systematically addressed?
Impurity analysis requires orthogonal analytical methods:
- HPLC/LC-MS : Compare retention times and mass spectra against certified reference standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid) .
- Accelerated degradation studies : Expose the compound to heat, light, or humidity to identify degradation products .
- Statistical design of experiments (DoE) : Vary reaction parameters (e.g., stoichiometry, solvent purity) to pinpoint impurity sources .
Advanced: What computational and experimental strategies validate the compound’s hypothesized biological targets?
- Molecular docking : Screen against protein databases (e.g., COX-2, kinase domains) using software like AutoDock.
- In vitro assays : Validate binding via surface plasmon resonance (SPR) or fluorescence polarization.
- Metabolite tracking : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pyrrole ring) .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s purity?
- NMR : Confirm substituent positions via ¹H/¹³C shifts (e.g., aromatic protons at δ 6.8–7.5 ppm).
- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrrole N-H bends (~3400 cm⁻¹).
- Mass spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers address contradictory bioactivity results across cell-based assays?
- Dose-response normalization : Account for differences in cell permeability (e.g., via logP calculations).
- Control experiments : Use siRNA knockdowns or competitive inhibitors to confirm target specificity.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum batch effects) .
Basic: What storage conditions ensure long-term stability of this compound?
Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group .
Advanced: What mechanistic insights can be gained from studying substituent effects on the pyrrole ring?
Systematic substitution (e.g., replacing 4-chlorophenyl with fluorophenyl) and comparative SAR studies can elucidate:
- Electron-withdrawing effects : Impact on acidity of the propanoic acid group.
- Steric hindrance : Influence on binding affinity in enzyme assays .
Basic: How should researchers design a stability-indicating assay for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
